Cas no 1290541-27-3 (3-Ethynyl-3-methyloxetane)

3-Ethynyl-3-methyloxetane 化学的及び物理的性質
名前と識別子
-
- 3-Ethynyl-3-methyloxetane
- PB27224
- MFMBEVUFBLJCBC-UHFFFAOYSA-N
- EN300-180194
- AS-59379
- A903165
- DA-12904
- DTXSID50855901
- 1290541-27-3
- Oxetane, 3-ethynyl-3-methyl-
- AMY33725
- CS-0170795
- SY102676
- AKOS016011701
- F2147-2984
- MFCD19441315
-
- MDL: MFCD19441315
- インチ: InChI=1S/C6H8O/c1-3-6(2)4-7-5-6/h1H,4-5H2,2H3
- InChIKey: MFMBEVUFBLJCBC-UHFFFAOYSA-N
- ほほえんだ: CC1(COC1)C#C
計算された属性
- せいみつぶんしりょう: 96.057514874g/mol
- どういたいしつりょう: 96.057514874g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 113
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 密度みつど: 0.95±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 90.3±29.0 ºC (760 Torr),
- フラッシュポイント: -3.1±20.0 ºC,
- ようかいど: 微溶性(13 g/l)(25ºC)、
3-Ethynyl-3-methyloxetane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0988502-1g |
3-Ethynyl-3-methyloxetane |
1290541-27-3 | 95% | 1g |
$940 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241435-1g |
3-Ethynyl-3-methyloxetane |
1290541-27-3 | 97% | 1g |
¥11250.00 | 2024-08-09 | |
Enamine | EN300-180194-5.0g |
3-ethynyl-3-methyloxetane |
1290541-27-3 | 95% | 5g |
$2890.0 | 2023-04-25 | |
Life Chemicals | F2147-2984-1g |
3-ethynyl-3-methyloxetane |
1290541-27-3 | 95%+ | 1g |
$1060.0 | 2023-09-06 | |
Life Chemicals | F2147-2984-5g |
3-ethynyl-3-methyloxetane |
1290541-27-3 | 95%+ | 5g |
$3505.0 | 2023-09-06 | |
TRC | E945693-10mg |
3-Ethynyl-3-methyloxetane |
1290541-27-3 | 10mg |
$ 95.00 | 2022-06-05 | ||
Alichem | A449042876-250mg |
3-Ethynyl-3-methyloxetane |
1290541-27-3 | 95% | 250mg |
526.24 USD | 2021-06-11 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02477-5g |
3-Ethynyl-3-methyloxetane |
1290541-27-3 | 95% | 5g |
$2255 | 2023-09-07 | |
TRC | E945693-5mg |
3-Ethynyl-3-methyloxetane |
1290541-27-3 | 5mg |
$ 70.00 | 2022-06-05 | ||
Chemenu | CM106401-1g |
3-ethynyl-3-methyloxetane |
1290541-27-3 | 95%+ | 1g |
$1012 | 2022-03-02 |
3-Ethynyl-3-methyloxetane 関連文献
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
3-Ethynyl-3-methyloxetaneに関する追加情報
3-Ethynyl-3-methyloxetane (CAS No. 1290541-27-3): A Versatile Building Block in Modern Chemical Synthesis
3-Ethynyl-3-methyloxetane (CAS No. 1290541-27-3) is a highly versatile compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique structural features, offers a wide range of applications in the development of novel pharmaceuticals, advanced materials, and functional polymers.
The chemical structure of 3-Ethynyl-3-methyloxetane consists of an oxetane ring with an ethynyl group and a methyl group attached to the same carbon atom. The oxetane ring, a four-membered cyclic ether, is known for its high reactivity and ability to undergo various chemical transformations. The presence of the ethynyl group adds further synthetic flexibility, enabling the compound to participate in a variety of reactions such as click chemistry, cross-coupling reactions, and polymerization processes.
In recent years, 3-Ethynyl-3-methyloxetane has been extensively studied for its potential in the synthesis of bioactive molecules. One notable application is in the development of prodrugs, where the ethynyl group can be used as a masked functional group that can be selectively activated under specific conditions. This approach has been particularly useful in improving the solubility and bioavailability of drugs, thereby enhancing their therapeutic efficacy.
Research published in the Journal of Medicinal Chemistry has highlighted the use of 3-Ethynyl-3-methyloxetane in the synthesis of novel anticancer agents. The compound's ability to form stable linkages with other bioactive molecules through click chemistry has enabled the creation of targeted drug delivery systems that can selectively release therapeutic agents at tumor sites. This has shown promising results in preclinical studies, demonstrating improved efficacy and reduced side effects compared to traditional chemotherapy.
Beyond pharmaceutical applications, 3-Ethynyl-3-methyloxetane has also found utility in materials science. Its reactivity and functional versatility make it an excellent monomer for the synthesis of advanced polymers with tailored properties. For instance, researchers at the University of California have utilized this compound to develop stimuli-responsive hydrogels with potential applications in tissue engineering and drug delivery systems.
The synthetic accessibility of 3-Ethynyl-3-methyloxetane is another factor contributing to its widespread use. Several efficient synthetic routes have been reported in the literature, including a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction and a palladium-catalyzed cross-coupling reaction. These methods provide high yields and excellent functional group tolerance, making it feasible to incorporate this compound into complex molecular architectures.
In addition to its synthetic utility, 3-Ethynyl-3-methyloxetane has been explored for its potential in supramolecular chemistry. The unique combination of the oxetane ring and the ethynyl group allows for the formation of well-defined supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-stacking. This property has been leveraged to design self-assembling nanostructures with applications in nanotechnology and materials science.
The environmental impact of chemical compounds is an increasingly important consideration in modern research. Studies have shown that 3-Ethynyl-3-methyloxetane can be synthesized using green chemistry principles, minimizing waste generation and reducing environmental footprint. This aligns with the growing trend towards sustainable chemical processes and products.
In conclusion, 3-Ethynyl-3-methyloxetane (CAS No. 1290541-27-3) stands out as a highly valuable building block in modern chemical synthesis. Its unique structural features and synthetic versatility make it an indispensable tool for researchers across various disciplines. As ongoing research continues to uncover new applications and optimize existing methods, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
1290541-27-3 (3-Ethynyl-3-methyloxetane) 関連製品
- 10133-22-9(5-(Bromomethyl)benzo[b]thiophene)
- 2138050-28-7(3-[(6-Fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid)
- 556018-76-9(2-oxo-2-phenylethyl 2-chloropyridine-3-carboxylate)
- 1825512-54-6(N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide)
- 1804755-47-2(3-Hydroxy-2-methoxy-5-(trifluoromethoxy)pyridine-6-sulfonamide)
- 2639408-84-5(tert-butyl 2-5-(methylamino)-3H-imidazo4,5-bpyridin-2-ylacetate)
- 893750-17-9(Methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate)
- 2171627-79-3(2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-dimethylpentanoic acid)
- 1326833-31-1(1-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione)
- 681222-45-7(N-4-(4-ethylphenyl)-1,3-thiazol-2-yl-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}acetamide)
